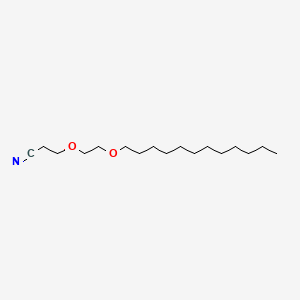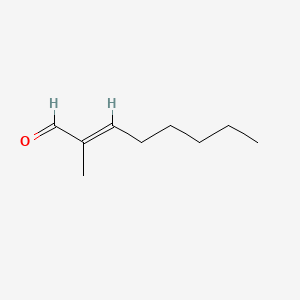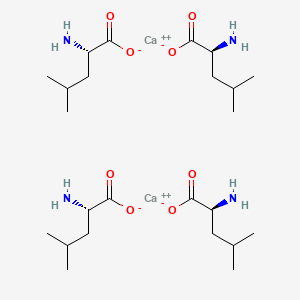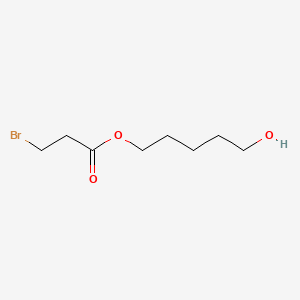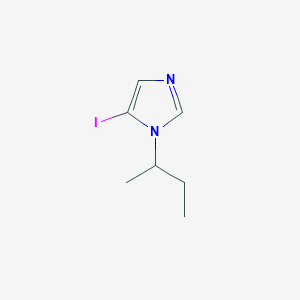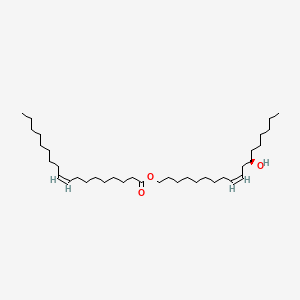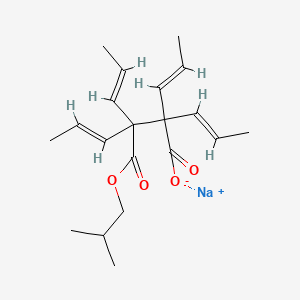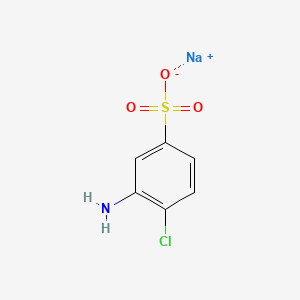
Dimethylbis(phenyloctadecyl)ammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylbis(phenyloctadecyl)ammonium chloride is a quaternary ammonium compound with the molecular formula C50H88ClN and a molecular weight of 738.693 g/mol . This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethylbis(phenyloctadecyl)ammonium chloride typically involves the quaternization of dimethylamine with phenyloctadecyl chloride. The reaction is carried out in an organic solvent such as toluene or chloroform under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The final product is often purified using industrial-scale chromatography or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
Dimethylbis(phenyloctadecyl)ammonium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or sodium methoxide in methanol or ethanol.
Major Products Formed
Oxidation: The major products include oxidized derivatives of the phenyl and octadecyl groups.
Reduction: The major products are the reduced forms of the phenyl and octadecyl groups.
Substitution: The major products are the substituted ammonium compounds with different anions.
Scientific Research Applications
Dimethylbis(phenyloctadecyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture studies as a surfactant to enhance cell membrane permeability.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in the formulation of detergents, fabric softeners, and antistatic agents
Mechanism of Action
The mechanism of action of dimethylbis(phenyloctadecyl)ammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, increasing membrane permeability and leading to cell lysis. This action is particularly effective against bacteria and other microorganisms, making it a potent antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
- Dimethyldioctadecylammonium chloride
- Trimethyloctadecylammonium chloride
- Didecyldimethylammonium chloride
Uniqueness
Dimethylbis(phenyloctadecyl)ammonium chloride is unique due to its specific combination of phenyl and octadecyl groups, which confer distinct surfactant properties and antimicrobial activity. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications .
Properties
CAS No. |
25497-36-3 |
|---|---|
Molecular Formula |
C50H88ClN |
Molecular Weight |
738.7 g/mol |
IUPAC Name |
dimethyl-bis(18-phenyloctadecyl)azanium;chloride |
InChI |
InChI=1S/C50H88N.ClH/c1-51(2,47-39-29-25-21-17-13-9-5-3-7-11-15-19-23-27-33-41-49-43-35-31-36-44-49)48-40-30-26-22-18-14-10-6-4-8-12-16-20-24-28-34-42-50-45-37-32-38-46-50;/h31-32,35-38,43-46H,3-30,33-34,39-42,47-48H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
OMVKDVJVKGREJY-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(CCCCCCCCCCCCCCCCCCC1=CC=CC=C1)CCCCCCCCCCCCCCCCCCC2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4S)-4-azaniumyl-4-carboxybutyl]-(diaminomethylidene)azanium;nitric acid](/img/structure/B12649280.png)
